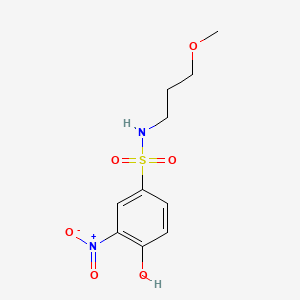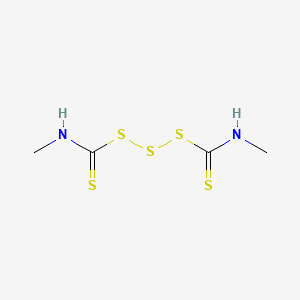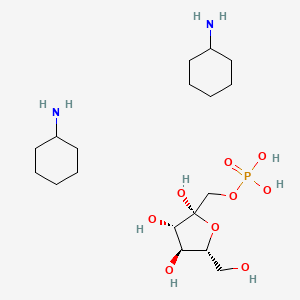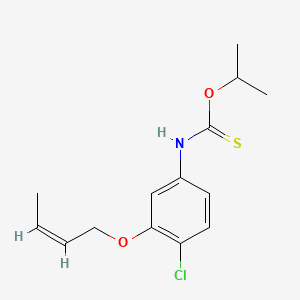
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid is a compound that belongs to the class of barbiturates, which are known for their sedative and hypnotic properties. This compound is characterized by the presence of a cyclohexene ring attached to the barbituric acid core, which is further substituted with two ethyl groups at the 5-position. The unique structure of this compound imparts specific chemical and pharmacological properties that make it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid typically involves the following steps:
Cyclohexene Formation: The cyclohexene ring can be synthesized through the Birch reduction of benzene or via the Diels-Alder reaction involving cyclopentadiene and ethylene.
Barbituric Acid Derivative Formation: Barbituric acid is synthesized by the condensation of urea with malonic acid. The 5,5-diethyl substitution is achieved by using diethyl malonate in the reaction.
Coupling Reaction: The final step involves the coupling of the cyclohexene ring with the 5,5-diethylbarbituric acid derivative under specific conditions, often using a catalyst to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the barbituric acid core, especially at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or hypnotic agent, given its structural similarity to other barbiturates.
Industry: It finds applications in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include the GABA_A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.
Comparaison Avec Des Composés Similaires
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The uniqueness of this compound lies in its specific cyclohexene substitution, which may impart different pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields
Propriétés
Numéro CAS |
94022-59-0 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3,(H,15,17,19) |
Clé InChI |
JFISKEILZAUDSN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)C2=CCCCC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



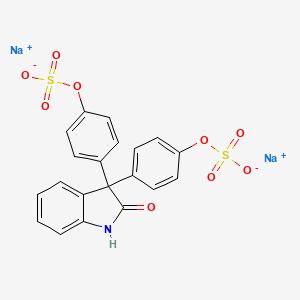
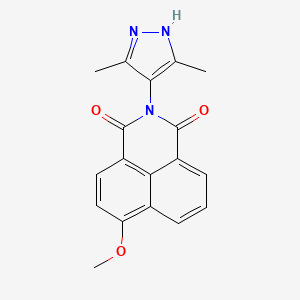
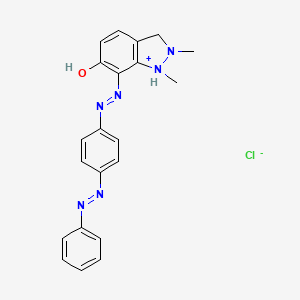

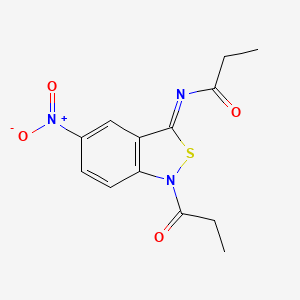
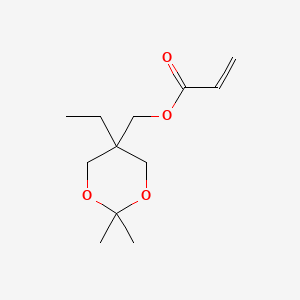
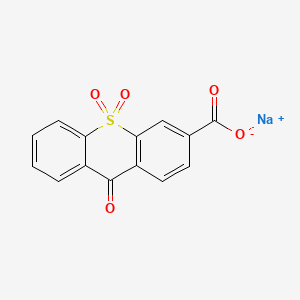

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
